molecular formula C12H12O B085891 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one CAS No. 13351-26-3

8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one

Cat. No. B085891
CAS RN: 13351-26-3
M. Wt: 172.22 g/mol
InChI Key: KEACXSSYYTXFJR-UHFFFAOYSA-N
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Description

8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one is a naturally occurring organic compound that is found in plants, fungi, and bacteria. It is a member of the class of compounds known as benzoannulenes, which are characterized by their aromatic properties and cyclic structure. This compound has a wide range of applications in scientific research, ranging from the study of biochemical and physiological effects to the development of new synthetic methods.

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

The compound has been utilized in the field of organocatalytic asymmetric synthesis. A study demonstrates its application in creating methanobenzo[7]annulenes, which are significant in pharmaceutical and structural contexts. This synthesis achieved excellent enantio- and diastereoselectivities through a formal [3+2] cycloaddition process (Ramachary, Pasha, & Thirupathi, 2017).

Synthesis of Disubstituted Annulenes

Another research focused on developing a synthetic method for 2,5-disubstituted 1,6-methano[10]annulenes. This method includes various reactions and rearrangements to achieve the desired product. The study also explores the reaction mechanism and potential applications (Kuroda et al., 2000).

Conformational Analysis and Reactions

Researchers have investigated the conformational analysis and transannular reactions of derivatives of 5,9-Propanobenzo[7]annulene. This includes studying their conformational states and reaction pathways under different conditions (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997).

Assembling Chiral Methanobenzoannulenone Frameworks

A study demonstrates the use of this compound in assembling chiral methanobenzoannulenone frameworks. This involves sequential reactions and catalysis to achieve specific stereochemistry (Jiang et al., 2019).

Bromination Reaction Studies

The compound's role in bromination reactions has been explored, especially focusing on the regio- and stereospecific formation of dibromides and the effects of double bond pyramidalization (Balcı, Güney, Daştan, & Azizoglu, 2007).

Novel Heptaketide Derivation

Research into a novel heptaketide with a methanobenzoannulene skeleton isolated from sea hare associated fungus shows its potential in natural product synthesis and study (Geng et al., 2012).

Solvation Shell Structure Studies

The solvation shell structure of methanobenzoannulene derivatives in water has been studied, providing insights into their conformational states and solvation dynamics (Murugan & Hugosson, 2008).

Synthesis of Thiazolidinones

A synthesis method for thiazolidinones using 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one as a starting material is another area of study. This encompasses the formation of complex organic molecules for various potential applications (Peesapati & Bathini, 2009).

Catalytic Synthesis of Benzobicyclooctanes

The compound has been used in the catalytic asymmetric synthesis of benzobicyclo[3.2.1]octanes, which are fundamental structures in certain antibiotics (Ramachary, Pasha, & Peraka, 2021).

Membrane Gas Separation Applications

In polymer science, the compound has been incorporated into the design and synthesis of polyimides for membrane gas separation applications, demonstrating its versatility beyond traditional organic synthesis (Ma, Abdulhamid, & Pinnau, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level. Unfortunately, the mechanism of action for “8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one” is not documented in the available resources.

properties

IUPAC Name

tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-10-6-8-5-9(7-10)12-4-2-1-3-11(8)12/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEACXSSYYTXFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509897
Record name 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13351-26-3
Record name 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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